

An In-depth Technical Guide to 2,4-Dibromo-6-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	2,4-Dibromo-6-hydroxybenzaldehyde
CAS No.:	73289-92-6
Cat. No.:	B2940459

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Scaffold

2,4-Dibromo-6-hydroxybenzaldehyde is a polyhalogenated phenolic aldehyde that serves as a highly valuable and versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde, an acidic hydroxyl group, and two bromine atoms on an aromatic ring, provides multiple points for chemical modification. This trifunctional nature makes it an attractive starting material for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a diverse array of chemical transformations, positioning it as a key intermediate in the synthesis of novel compounds with potential biological activities. Phenolic compounds, in general, are significant scaffolds in a large number of approved small-molecule pharmaceuticals, highlighting the importance of intermediates like **2,4-Dibromo-6-hydroxybenzaldehyde** in drug discovery pipelines.^{[1][2]}

Core Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of **2,4-Dibromo-6-hydroxybenzaldehyde** is fundamental for its application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	73289-92-6	[3][4]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[3]
Molecular Weight	279.91 g/mol	[3]
IUPAC Name	2,4-dibromo-6-hydroxybenzaldehyde	
Synonyms	Benzaldehyde, 2,4-dibromo-6-hydroxy-	[3]
Appearance	Pale-yellow to Yellow-brown Solid	
Purity	≥95% (typical)	

Structural Information

The unique arrangement of functional groups on the benzaldehyde core is the source of its synthetic versatility.

Caption: Chemical structure of **2,4-Dibromo-6-hydroxybenzaldehyde**.

Synthesis and Mechanistic Insights

The primary route for synthesizing **2,4-Dibromo-6-hydroxybenzaldehyde** is through the direct electrophilic bromination of a substituted phenol, most commonly 2-hydroxybenzaldehyde (salicylaldehyde).

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the high reactivity of the phenol ring towards electrophiles. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[5][6] In the case of salicylaldehyde, the position para to the hydroxyl group (position 4) and the other ortho position (position 6) are highly activated. The aldehyde group, being a meta-director and deactivating, has a lesser influence on the substitution pattern compared to the powerful hydroxyl group.



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Caption: Synthetic workflow for the bromination of salicylaldehyde.

Field-Proven Experimental Protocol

This protocol describes the dibromination of salicylaldehyde in glacial acetic acid. The choice of acetic acid as a solvent is crucial as it facilitates the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

Materials & Equipment:

- 2-Hydroxybenzaldehyde (salicylaldehyde)
- Bromine
- Glacial Acetic Acid
- Ice-water bath
- Three-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer
- Standard glassware for workup and purification (Büchner funnel, separatory funnel)

Step-by-Step Procedure:

- **Reaction Setup:** In a three-necked flask, dissolve salicylaldehyde (1.0 eq) in glacial acetic acid. Cool the solution to 0°C using an ice-water bath. The low temperature is critical to control the reaction rate and minimize the formation of polybrominated byproducts.[5][7]
- **Bromine Addition:** Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the stirred salicylaldehyde solution over a period of 15-30 minutes. Maintaining a slow addition rate is essential to manage the exothermic nature of the reaction and ensure regioselectivity.[6]
- **Reaction:** After the complete addition of bromine, allow the reaction mixture to stir at room temperature for approximately 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
- **Work-up:** Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2,4-Dibromo-6-hydroxybenzaldehyde**.

Reactivity and Applications in Drug Development

The synthetic utility of **2,4-Dibromo-6-hydroxybenzaldehyde** stems from the distinct reactivity of its three functional groups, making it a versatile scaffold for building molecular complexity.

Reactivity Profile

- **Aldehyde Group:** The aldehyde functionality is a key site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), imines, oximes, and hydrazones, or used in carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. The electrophilicity of the carbonyl carbon is influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atoms.[8]
- **Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This allows for O-alkylation or O-acylation to generate ethers and esters,

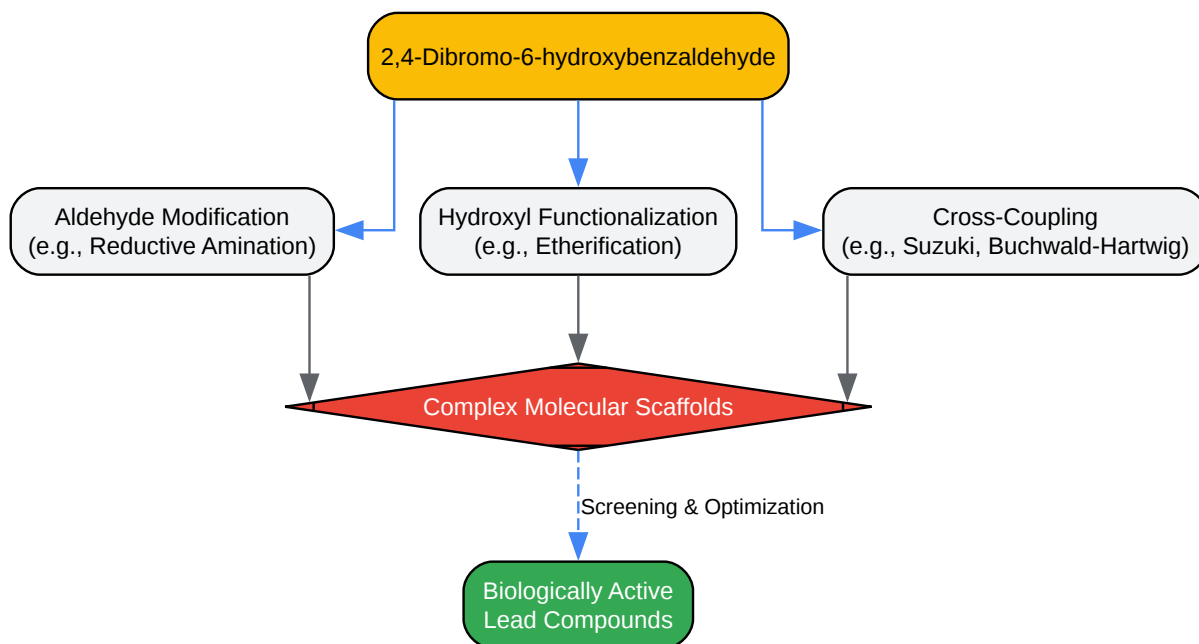
respectively. These modifications are often employed in drug development to modulate properties such as solubility, lipophilicity, and metabolic stability.

- **Bromine Atoms:** The two bromine atoms are excellent leaving groups for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-heteroatom bonds at these positions. This provides a powerful tool for elaborating the molecular structure.

Significance as a Synthetic Intermediate

The presence of multiple reactive sites allows for sequential and selective functionalization, a highly desirable feature in multi-step organic synthesis.^[9] For instance, the aldehyde can be protected, followed by a cross-coupling reaction at one of the bromine positions, deprotection, and subsequent modification of the aldehyde. This strategic approach enables the synthesis of a wide array of complex derivatives from a single, readily accessible starting material.

The phenol moiety is a recurring structural motif in many natural products and FDA-approved drugs, known to participate in key biological interactions.^{[1][2]} Halogenated phenols, in particular, are precursors to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[5][10][11][12]} The presence of bromine atoms can enhance the biological activity of a molecule by increasing its lipophilicity, improving its binding affinity to target proteins, or altering its metabolic profile.



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Caption: Synthetic utility of **2,4-Dibromo-6-hydroxybenzaldehyde** in drug discovery.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **2,4-Dibromo-6-hydroxybenzaldehyde**. The key signals in ^1H NMR, ^{13}C NMR, and IR spectroscopy provide a unique fingerprint for the molecule.

Spectroscopic Data	Expected Chemical Shifts and Signals	Rationale
^1H NMR	~11.0 ppm (singlet, 1H, -OH)~9.8 ppm (singlet, 1H, -CHO)~7.5-8.0 ppm (2H, aromatic protons)	The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group.[13] The aldehydic proton appears far downfield due to the anisotropic effect of the carbonyl group.[13][14] The two remaining aromatic protons will appear as distinct signals.
^{13}C NMR	~195 ppm (-CHO)~160 ppm (C-OH)~110-140 ppm (aromatic carbons)	The aldehyde carbon is significantly deshielded. The carbon bearing the hydroxyl group also appears downfield. The carbons attached to bromine will show characteristic shifts.
IR (cm^{-1})	~3200-3400 (broad, O-H stretch)~1650-1680 (strong, C=O stretch)~1550-1600 (C=C aromatic stretch)	The broad O-H band indicates hydrogen bonding.[13] The C=O stretch is at a lower frequency than a typical aldehyde due to conjugation with the aromatic ring and hydrogen bonding.

Safety and Handling

As a halogenated organic compound, **2,4-Dibromo-6-hydroxybenzaldehyde** requires careful handling to minimize exposure and ensure laboratory safety.

Safety Aspect	Recommendation	Reference(s)
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. If dust is generated, use a NIOSH-approved respirator.	[15][16]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.	[17]
Storage	Keep the container tightly closed and store in a dry, cool, and well-ventilated place. It may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.	[16][17]
Incompatibilities	Strong oxidizing agents, strong bases.	
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[16]

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